Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride
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Overview
Description
Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique structural properties, which make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride typically involves the reaction of 2-amino-3-mercapto-3-methylbutanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used as a corrosion inhibitor and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function. This interaction is crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Amino-3-mercapto-3-methylbutanoic acid: Known for its use in the synthesis of peptides and proteins.
Methyl 3-((2-mercaptophenyl)imino)butanoate: Used as a corrosion inhibitor and in the synthesis of organic compounds
Uniqueness
Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form stable covalent bonds with thiol groups makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
methyl 2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6(2,10)4(7)5(8)9-3;/h4,10H,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHGGMSDPOKFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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